Cas no 1256819-34-7 (2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one)

2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1256819-34-7
- EN300-795646
- 2-AMINO-1-(5-METHYLPYRIDIN-3-YL)ETHAN-1-ONE
- 2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one
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- インチ: 1S/C8H10N2O/c1-6-2-7(5-10-4-6)8(11)3-9/h2,4-5H,3,9H2,1H3
- InChIKey: JPAQTQHJUANJFP-UHFFFAOYSA-N
- SMILES: O=C(CN)C1C=NC=C(C)C=1
計算された属性
- 精确分子量: 150.079312947g/mol
- 同位素质量: 150.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56Ų
- XLogP3: 0
2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795646-0.05g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |
1256819-34-7 | 95.0% | 0.05g |
$647.0 | 2025-03-21 | |
Enamine | EN300-795646-2.5g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |
1256819-34-7 | 95.0% | 2.5g |
$1509.0 | 2025-03-21 | |
Enamine | EN300-795646-0.25g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |
1256819-34-7 | 95.0% | 0.25g |
$708.0 | 2025-03-21 | |
Enamine | EN300-795646-1.0g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |
1256819-34-7 | 95.0% | 1.0g |
$770.0 | 2025-03-21 | |
Enamine | EN300-795646-0.1g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |
1256819-34-7 | 95.0% | 0.1g |
$678.0 | 2025-03-21 | |
Enamine | EN300-795646-0.5g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |
1256819-34-7 | 95.0% | 0.5g |
$739.0 | 2025-03-21 | |
Enamine | EN300-795646-5.0g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |
1256819-34-7 | 95.0% | 5.0g |
$2235.0 | 2025-03-21 | |
Enamine | EN300-795646-10.0g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |
1256819-34-7 | 95.0% | 10.0g |
$3315.0 | 2025-03-21 |
2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
2-Amino-1-(5-methylpyridin-3-yl)ethan-1-oneに関する追加情報
2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one
2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one, also known by its CAS number 1256819-34-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines an amino group with a pyridine ring, making it a versatile compound for various applications. Recent studies have highlighted its potential in drug development, particularly in the design of bioactive molecules targeting specific therapeutic areas.
The chemical structure of 2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one consists of a pyridine ring substituted at the 3-position with a methyl group and an ethanone moiety attached to the amino group. This configuration imparts the molecule with both aromatic and aliphatic properties, contributing to its reactivity and biological activity. Researchers have explored its ability to act as a precursor in the synthesis of more complex molecules, leveraging its functional groups for further chemical transformations.
One of the most promising aspects of this compound is its role in drug discovery. Recent advancements in medicinal chemistry have utilized 2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one as a scaffold for designing bioactive agents. For instance, studies have demonstrated its potential as a lead compound in the development of inhibitors for certain enzymes, which could have implications in treating diseases such as cancer and neurodegenerative disorders. The amino group and the pyridine ring provide sites for functionalization, enabling researchers to modify the molecule to enhance its pharmacokinetic properties.
In addition to its role in drug discovery, 2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one has been investigated for its chemical reactivity. Its ability to undergo various reactions, such as nucleophilic substitution and condensation reactions, makes it a valuable intermediate in organic synthesis. Recent research has focused on optimizing reaction conditions to improve yield and selectivity when using this compound as a starting material.
The synthesis of 2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one involves multiple steps, including Friedel-Crafts alkylation and subsequent functionalization. These methods have been refined over time to ensure scalability and cost-effectiveness, making the compound accessible for both academic and industrial applications. Its synthesis also highlights the importance of stereochemistry and regioselectivity in organic chemistry.
From an environmental perspective, understanding the degradation pathways of 2-Amino-1-(5-methylpyridin-3-y l)ethan - 1 - one is crucial for assessing its impact on ecosystems. Recent studies have examined its biodegradation under various conditions, providing insights into its persistence in different environments. This information is essential for ensuring sustainable practices in chemical manufacturing and disposal.
In conclusion, 2-Amino - 1 - (5 - methylpyridin - 3 - yl ) ethan - 1 - one ( CAS No . 12568 9 - 34 -7) is a multifaceted compound with applications ranging from organic synthesis to drug discovery. Its unique structure and reactivity make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new potentials for this compound, it remains at the forefront of chemical innovation.
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